molecular formula C14H23ClN6 B3047672 3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride CAS No. 1431962-87-6

3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride

Cat. No.: B3047672
CAS No.: 1431962-87-6
M. Wt: 310.82
InChI Key: JBZFUHVEDVTAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a triazolo-azepine ring system. The molecule’s structural complexity arises from the fusion of a pyrazole ring (with methyl groups at positions 3 and 5) and a seven-membered azepine ring modified with a triazole moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name

3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6.ClH/c1-9-13(15)10(2)20(18-9)11(3)14-17-16-12-7-5-4-6-8-19(12)14;/h11H,4-8,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZFUHVEDVTAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN=C3N2CCCCC3)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431962-87-6
Record name 1H-Pyrazol-4-amine, 3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431962-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride (CAS Number: 1177352-06-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

Molecular Structure and Composition

  • Molecular Formula : C12_{12}H18_{18}N6_6·HCl
  • Molecular Weight : 246.31 g/mol

The compound features a complex structure that includes a pyrazole ring and a triazole derivative, which are known for their diverse biological activities.

Anticancer Activity

Research has shown that compounds containing triazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess anticancer activity against various cancer cell lines. A study demonstrated that certain triazole derivatives inhibited the growth of breast cancer cells (MDA-MB-231) with IC50_{50} values ranging from 27.6 µM to 43 µM .

The mechanisms by which 3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Specific Pathways : The presence of the triazole ring suggests potential activity against enzymes involved in cancer metabolism or signaling pathways.

Other Biological Activities

Beyond anticancer effects, triazole derivatives have been associated with various pharmacological activities such as:

  • Antimicrobial Activity : Triazoles are known to exhibit antibacterial and antifungal properties .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also modulate inflammatory pathways .

Study on Anticancer Activity

In a comparative study involving several triazole derivatives, researchers found that modifications to the triazole ring significantly influenced the cytotoxicity against MDA-MB-231 cells. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .

Pharmacological Evaluation

Another investigation focused on synthesizing a series of pyrazole-triazole hybrids and evaluating their biological activities. The results indicated promising anticancer effects alongside notable antimicrobial properties .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the substitution patterns on the triazole and pyrazole rings were critical for enhancing biological activity. For instance:

  • Compounds with methyl substitutions at specific positions showed increased potency against tumor cells.

Data Table of Biological Activities

Compound NameBiological ActivityIC50_{50} (µM)Reference
Triazole Derivative AAnticancer (MDA-MB-231)27.6
Triazole Derivative BAntimicrobialVaries
Pyrazole-Triazole HybridAnticancer (Various Lines)Varies

Comparison with Similar Compounds

Pyrazole Derivatives

  • 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives (e.g., compounds from ):
    These derivatives incorporate tetrazole and coumarin moieties, differing from the target compound’s triazolo-azepine system. While pyrazole cores are shared, substituents like coumarin (in ) confer distinct photophysical properties and bioactivity profiles, such as fluorescence-based sensing or anticancer activity .

Triazolo-Azepine Systems

  • 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives :
    The triazolo-azepine moiety in the target compound is rare in literature. Analogous systems, such as triazolo-benzodiazepines, are better characterized, showing affinity for GABA receptors. The azepine ring’s flexibility may influence binding kinetics compared to rigid benzodiazepine scaffolds.

Functional Comparisons

Quaternary Ammonium Compounds (QACs)

  • Benzalkonium Chloride (BAC-C12) :
    While structurally distinct, BAC-C12 shares functional relevance as a cationic surfactant. Spectrofluorometry and tensiometry studies () show BAC-C12’s critical micelle concentration (CMC) at 3.7–8.3 mM, highlighting its amphiphilic behavior. In contrast, the target compound’s hydrochloride salt likely exhibits lower CMC due to its larger hydrophobic core, though experimental data are lacking .

Key Research Findings and Gaps

  • Structural Advantages : The triazolo-azepine system may enhance binding to flexible enzyme pockets compared to rigid scaffolds like benzodiazepines.
  • Limitations: No direct pharmacological or toxicological data exist for the target compound.
  • Research Needs : Experimental studies on micelle formation (CMC), receptor binding, and metabolic stability are critical to contextualize this compound’s utility.

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride?

The compound can be synthesized via condensation reactions involving pyrazole and triazolo-azepine precursors. A common approach involves alkylation of the pyrazole amine group with a triazolo-azepine-containing ethyl halide, followed by acidification to form the hydrochloride salt. Key steps include optimizing reaction temperature (typically 60–80°C) and solvent selection (e.g., DMF or THF) to enhance yield. Purification often employs column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and hydrogen bonding.
  • X-ray crystallography to resolve intramolecular interactions, such as hydrogen bonds stabilizing the triazolo-azepine ring .
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight and fragmentation patterns.
  • Elemental analysis to validate purity and stoichiometry .

Q. What solvents and storage conditions are optimal for stability?

The hydrochloride salt is hygroscopic and should be stored in amber glass vials under inert gas (e.g., argon) at –20°C. Recommended solvents for dissolution include DMSO or methanol, which prevent salt dissociation. Avoid aqueous solutions unless buffered at pH 4–6 to minimize degradation .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict transition states and energy barriers for key reactions, such as triazolo-azepine ring formation. Reaction path searches using quantum chemical tools (e.g., Gaussian) help identify optimal bases (e.g., K₂CO₃) and temperatures, reducing trial-and-error experimentation . Computational workflows integrating machine learning (ML) can further prioritize experimental conditions based on reaction descriptors like electrophilicity indices .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from assay variability or impurity profiles. Resolve these by:

  • Reproducing assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • High-resolution purity analysis (HPLC-MS) to rule out degradation products.
  • Meta-analysis of structure-activity relationships (SAR) to identify critical substituents (e.g., methyl groups on pyrazole) influencing target binding .

Q. How is the compound’s pharmacokinetic profile modeled computationally?

Use molecular dynamics (MD) simulations to predict membrane permeability and logP values. Tools like SwissADME or ADMET Predictor™ analyze bioavailability based on topological polar surface area (TPSA) and hydrogen-bonding capacity. Experimental validation via Caco-2 cell assays or rodent pharmacokinetic studies is essential for critical parameters like half-life .

Q. What experimental design principles improve yield in multi-step synthesis?

Apply Design of Experiments (DoE) to minimize runs while maximizing data quality. For example:

  • Central Composite Design (CCD) to optimize temperature, solvent ratio, and catalyst loading.
  • Response Surface Methodology (RSM) to model interactions between variables (e.g., pH and reaction time). Statistical software (e.g., JMP® or MODDE®) identifies significant factors and predicts optimal conditions .

Methodological Considerations

Q. How are reaction intermediates characterized to troubleshoot low yields?

  • In-situ FTIR monitors functional group transformations (e.g., amine alkylation).
  • LC-MS tracking identifies side products (e.g., over-alkylated species).
  • Kinetic studies (e.g., quenching at intervals) reveal rate-limiting steps, such as triazolo-azepine ring closure .

Q. What advanced techniques validate hydrogen-bonding networks in the crystal lattice?

  • Single-crystal X-ray diffraction with Hirshfeld surface analysis quantifies intermolecular interactions.
  • Solid-state NMR (¹⁵N or ¹³C CP/MAS) probes hydrogen bonding in amorphous regions .

Q. How do solvent polarity and counterion choice affect pharmacological activity?

Polar aprotic solvents (e.g., DMSO) enhance solubility but may stabilize off-target interactions. Counterion exchange (e.g., replacing Cl⁻ with citrate) can modulate bioavailability. Use molecular docking (AutoDock Vina) to predict how solvation impacts binding to targets like kinase domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride
Reactant of Route 2
3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.